Heptaphylline

Description

Structure

3D Structure

Properties

CAS No. |

17750-35-5 |

|---|---|

Molecular Formula |

C18H17NO2 |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

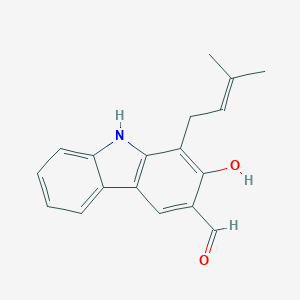

2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |

InChI |

InChI=1S/C18H17NO2/c1-11(2)7-8-14-17-15(9-12(10-20)18(14)21)13-5-3-4-6-16(13)19-17/h3-7,9-10,19,21H,8H2,1-2H3 |

InChI Key |

ICYHRFZZQCYWNF-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C |

melting_point |

171-172°C |

physical_description |

Solid |

Synonyms |

heptaphylline |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Biological Activity of Heptaphylline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaphylline is a naturally occurring carbazole (B46965) alkaloid predominantly isolated from plant species of the Clausena genus, such as Clausena heptaphylla.[1][2] As a member of the carbazole class of compounds, it features a tricyclic aromatic structure. This molecule has garnered significant interest in pharmacological research due to its diverse and potent biological activities.[2] Notably, studies have highlighted its anticancer properties, demonstrating an ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death.[1][2] Research has shown efficacy in models of pancreatic, colon, and bladder cancer.[1][2] This guide provides a comprehensive overview of this compound's molecular structure, quantitative bioactivity, and the experimental protocols used to elucidate its function, serving as a technical resource for professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a carbazole core functionalized with a hydroxyl group, an aldehyde group, and a prenyl side chain. These features are crucial for its biological interactions and physicochemical characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde | [3] |

| Chemical Formula | C₁₈H₁₇NO₂ | [3][4] |

| Molecular Weight | 279.34 g/mol | [4] |

| CAS Number | 17750-35-5 | [2][3][4] |

| Physical Description | Solid | [3] |

| Melting Point | 171 - 172 °C | [3] |

| SMILES | CC(C)=CCC1=C2NC3=CC=CC=C3C2=CC(C=O)=C1O | |

| InChIKey | ICYHRFZZQCYWNF-UHFFFAOYSA-N | [2][3] |

Biological Activity and Mechanism of Action

This compound exhibits significant bioactivity, primarily investigated for its anticancer effects. Its mechanism of action is multifaceted, involving the induction of apoptosis and autophagy, and the inhibition of key signaling pathways that regulate cancer cell survival and metastasis.

Anticancer Activity

This compound has demonstrated potent anti-proliferative effects against a range of human cancer cell lines, including pancreatic, colon, and bladder cancers.[1][5] A key aspect of its anticancer activity is its ability to induce apoptosis, or programmed cell death.[1][2] In pancreatic cancer cells, this compound treatment leads to the inhibition of cell proliferation, migration, and invasion.[1][6][7]

The primary mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.[1][2] this compound treatment results in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1][7] Cytochrome c release subsequently activates a cascade of effector caspases, including caspase-9 and caspase-3, which execute the apoptotic program by cleaving key cellular substrates like PARP (poly (ADP-ribose) polymerase).[1][5]

Furthermore, in human colon adenocarcinoma cells, this compound has been shown to inhibit the Akt/NF-κB (p65) signaling pathway, which is critical for cell survival and proliferation.[5][8] By suppressing the activation of Akt and its downstream target NF-κB, this compound downregulates the expression of anti-apoptotic proteins such as XIAP and survivin, further sensitizing cancer cells to apoptosis.[5][8]

Quantitative Bioactivity Data

The cytotoxic and anti-proliferative efficacy of this compound and its derivatives is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of a biological process. Lower IC₅₀ values indicate higher potency.

| Cell Line / Organism | Cell Type | Activity | IC₅₀ Value (µM) | Source(s) |

| PANC-1 | Human Pancreatic Carcinoma | Anti-proliferative | 12 | [1][2][7] |

| Other Pancreatic | Human Pancreatic Carcinoma | Anti-proliferative | 12 - 16 | [1] |

| H6c7 | Normal Human Pancreatic Duct | Cytotoxicity | ~80 | [1][7] |

| HT-29 | Human Colon Adenocarcinoma | Cytotoxicity | 46.72 (at 48h) | [8] |

| RT4 | Human Bladder Cancer | Anti-proliferative | 25 | [9] |

| Hs172.T | Normal Human Bladder | Cytotoxicity | 95 | [9] |

| NCI-H187 (Derivative Ih) | Human Small Cell Lung Cancer | Cytotoxicity | 0.02 | [10] |

| KB (Derivative Ih) | Human Oral Carcinoma | Cytotoxicity | 0.17 | [10] |

| Vero (Derivative Ih) | Normal Monkey Kidney | Cytotoxicity | 66.01 | [10] |

Synthesis and Experimental Protocols

This compound can be obtained through extraction from natural sources or via chemical synthesis.[1] The first total synthesis was reported in 1972, and modern synthetic routes often employ methods like Suzuki–Miyaura coupling and benzyne-mediated cyclization to construct the carbazole core.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's biological effects. Below are protocols for key experiments cited in the literature.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]

-

Objective: To determine the IC₅₀ value of this compound by quantifying its effect on cancer cell viability.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

-

Drug Treatment: Treat the cells with serially diluted concentrations of this compound (e.g., 0-160 µM) and a vehicle control.[1] Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals formed by viable cells.[11]

-

Absorbance Measurement: Measure the optical density of the solution using a microplate reader at a wavelength of 570 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.

-

Protocol 2: DAPI Staining for Apoptosis Detection

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[13][14]

-

Objective: To qualitatively assess the induction of apoptosis in cells treated with this compound.

-

Methodology:

-

Cell Culture: Grow cells on coverslips in a culture dish and treat with desired concentrations of this compound for 24 hours.[1]

-

Fixation: Wash the cells twice with cold phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[13]

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[13]

-

Staining: Add DAPI staining solution (e.g., 1 µg/mL in PBS) and incubate for 5-15 minutes at room temperature in the dark.[13][15]

-

Final Wash: Wash the cells twice with PBS to remove excess DAPI.[13]

-

Mounting and Visualization: Mount the coverslips onto microscope slides using an antifade mounting medium.[13] Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic cells will display condensed, fragmented, and brightly stained nuclei compared to the uniformly stained, round nuclei of normal cells.[13][14]

-

Conclusion

This compound is a promising natural product with a well-defined molecular structure and significant, multifaceted biological activities. Its ability to selectively induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the Bcl-2 family and Akt/NF-κB, underscores its potential as a lead compound for the development of novel anticancer therapeutics.[1][5] The quantitative data reveal a favorable therapeutic window, with significantly higher cytotoxicity towards cancer cells compared to normal cells.[1] The established protocols for its synthesis and biological evaluation provide a solid foundation for further preclinical and clinical investigation. Future research, including the synthesis of novel derivatives and in-depth mechanistic studies, will be crucial to fully realize the therapeutic potential of this compound.[1][10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound|Carbazole Alkaloid|17750-35-5 [benchchem.com]

- 3. This compound | C18H17NO2 | CID 5318015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 17750-35-5 - iChemical [ichemical.com]

- 5. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. journal.waocp.org [journal.waocp.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and cytotoxic activity of the this compound and 7-methoxythis compound series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. benchchem.com [benchchem.com]

- 14. betalifesci.com [betalifesci.com]

- 15. genscript.com [genscript.com]

Heptaphylline: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaphylline, a carbazole (B46965) alkaloid, has garnered significant scientific interest due to its potential therapeutic properties, including anticancer activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, methodologies for its extraction and quantification, and a summary of its known mechanisms of action. Quantitative data from existing literature is presented for comparative analysis. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development efforts.

Natural Sources and Distribution

This compound is predominantly found within the plant kingdom, specifically in various species of the genus Clausena, which belongs to the Rutaceae family. The Clausena genus comprises approximately 30 species of shrubs and small trees, primarily distributed in the tropical and subtropical regions of Africa, Southern Asia, Australia, and the Pacific Islands[1].

The initial isolation and characterization of this compound were performed from the roots of Clausena heptaphylla[1]. Subsequent studies have identified its presence in several other Clausena species, establishing this genus as the primary natural reservoir of the compound.

Table 1: Natural Sources of this compound and Quantitative Data

| Plant Species | Family | Plant Part(s) | This compound Content (mg/g dry weight) | Reference(s) |

| Clausena heptaphylla | Rutaceae | Roots, Leaves | Data not available in cited literature | [1][2] |

| Clausena harmandiana | Rutaceae | Roots | Data not available in cited literature | [1][2] |

| Clausena anisata | Rutaceae | Roots, Stems | Data not available in cited literature | [2] |

| Clausena excavata | Rutaceae | Roots | Data not available in cited literature | [2] |

| Clausena indica | Rutaceae | Roots | Not reported, but other bioactive compounds quantified | [3] |

Note: While the presence of this compound is confirmed in these species, specific quantitative yield data from plant material is not consistently reported in the reviewed literature. The provided reference for Clausena indica quantifies other compounds (dentatin, nordentatin (B92008), and clausine K), suggesting a methodology that could be adapted for this compound quantification.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from Clausena species, based on common alkaloid extraction techniques.

2.1.1. Materials and Reagents

-

Dried and powdered plant material (roots or leaves of Clausena sp.)

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Silica (B1680970) gel (for column chromatography, 60-120 mesh)

-

Pre-coated TLC plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

2.1.2. Extraction Procedure

-

Maceration: Soak the dried, powdered plant material in methanol at room temperature for 72 hours. The solvent-to-solid ratio is typically 10:1 (v/w).

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

This compound, being a moderately polar alkaloid, is expected to be present in the chloroform and ethyl acetate fractions. .

-

2.1.3. Isolation by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Adsorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions of equal volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm).

-

Pooling and Crystallization: Combine the fractions containing the pure compound, as indicated by TLC, and concentrate to dryness. Recrystallize the residue from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound crystals.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following HPLC method is adapted from a validated procedure for the simultaneous determination of nine analytes, including this compound, in Clausena harmandiana.

2.2.1. Instrumentation and Conditions

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Column: Hypersil ODS (Octadecylsilane), 4.0 × 250 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.05% Phosphoric acid in water

-

B: 3% Tetrahydrofuran in acetonitrile

-

-

Gradient Program: A time-programmed gradient is used. [Note: The specific gradient program was not detailed in the source document and would need to be optimized for baseline separation of this compound from other co-eluting compounds.]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Column Temperature: Ambient or controlled at 25°C.

-

Injection Volume: 10 µL.

2.2.2. Preparation of Standard and Sample Solutions

-

Standard Solution: Prepare a stock solution of pure this compound in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

-

Sample Solution: Accurately weigh 1 g of the dried plant extract, dissolve it in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.3. Method Validation Parameters

For a robust quantitative method, the following parameters should be validated according to ICH guidelines:

-

Linearity: Assessed by plotting the peak area against the concentration of the standard solutions.

-

Precision: Determined by analyzing replicate injections of the same sample (intra-day precision) and on different days (inter-day precision).

-

Accuracy: Evaluated by a recovery study, where a known amount of pure this compound is added to a sample extract and the recovery percentage is calculated.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its anticancer effects through the induction of apoptosis (programmed cell death) and autophagy (cellular self-digestion).

This compound-Induced Apoptosis

This compound induces apoptosis in cancer cells through multiple pathways. In human colon adenocarcinoma cells, it has been shown to act via the Bid and Akt/NF-κB (p65) pathways[1]. In pancreatic cancer cells, its pro-apoptotic effects are associated with an increase in the Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and activation of caspases[2].

This compound-Induced Autophagy

In addition to apoptosis, this compound can induce autophagy in cancer cells. This process is characterized by an increase in the expression of key autophagy-related proteins, Beclin-1 and LC3B-II[2]. The formation of autophagic vesicles is a hallmark of this process.

Conclusion

This compound is a promising natural product with well-documented anticancer properties. Its primary natural sources are plants of the Clausena genus. While methods for its extraction and analysis are established, there is a need for more comprehensive quantitative studies to determine the yield of this compound from various species and plant parts. The elucidation of its mechanisms of action, particularly the induction of apoptosis and autophagy, provides a strong basis for further investigation into its therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

References

- 1. Simultaneous determination of nine analytes in Clausena harmandiana Pierre. by new developed high-performance liquid chromatography method and the influence of locations in Thailand on level of nordentatin and dentatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv - PMC [pmc.ncbi.nlm.nih.gov]

The Heptaphylline Enigma: A Technical Guide to Its Biosynthesis in Clausena Species

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaphylline, a pyranocarbazole alkaloid isolated from plants of the Clausena genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering and sustainable production. This technical guide synthesizes the current, albeit fragmented, knowledge to propose a putative biosynthetic pathway for this compound. While the complete enzymatic sequence has not been fully elucidated, evidence points towards a pathway originating from primary metabolism via the shikimate pathway, involving key enzymatic steps such as prenylation and oxidative cyclization. This document provides a logical framework for the biosynthesis, details generalized experimental protocols for pathway elucidation, and presents data in a structured format to guide future research in this area.

Introduction: The Significance of this compound

Carbazole (B46965) alkaloids, characterized by their tricyclic aromatic structure, are a diverse group of natural products, primarily found in the Rutaceae family, which includes the Clausena genus.[1][2] this compound is a notable member of this family, distinguished by a pyran ring fused to the carbazole core. Members of the Clausena genus are utilized in traditional medicine, and their constituent carbazole alkaloids are investigated for a range of bioactivities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] Elucidating the biosynthetic pathway of this compound is a crucial step towards harnessing its therapeutic potential through biotechnological production platforms, which can offer a more reliable and scalable supply chain than extraction from plant sources.

Proposed Biosynthetic Pathway of this compound

The complete biosynthesis of this compound in Clausena species has not been experimentally verified in its entirety. However, based on the known origins of related phyto-carbazoles and general principles of alkaloid biosynthesis, a putative pathway can be proposed.[2][5] The pathway likely begins with precursors from the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway, culminating in a series of modifications to a carbazole scaffold.

The proposed key stages are:

-

Formation of the Carbazole Core: The initial steps are hypothesized to involve the condensation of an anthranilate derivative (from the shikimate pathway) with another molecular unit to form the foundational tricyclic carbazole structure. For many phyto-carbazoles, 3-methylcarbazole is considered a common precursor.[1][2]

-

Prenylation: The carbazole core is then prenylated by an aromatic prenyltransferase (PT), which attaches a dimethylallyl pyrophosphate (DMAPP) group, derived from the MEP pathway, to the aromatic ring.[6][7] This is a critical step leading to the branch that forms this compound and related pyranocarbazoles.

-

Oxidative Cyclization: The final key transformation is an oxidative cyclization of the prenyl side chain to form the fused pyran ring. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (P450) or a similar enzyme with cyclizing activity.[6]

Below is a diagrammatic representation of this proposed logical flow.

Caption: Proposed biosynthetic pathway of this compound in Clausena species.

Quantitative Data on Biosynthesis

To date, there is a notable absence of published quantitative data regarding the enzyme kinetics and metabolite concentrations specifically for the this compound biosynthetic pathway. The following table is provided as a template for future research endeavors aimed at characterizing the enzymes involved.

| Enzyme (Putative) | Substrate(s) | Km (µM) | kcat (s-1) | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |

| Aromatic Prenyltransferase | 3-Methylcarbazole, DMAPP | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

| Oxidative Cyclase (P450) | Prenylated Intermediate | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

Experimental Protocols

The elucidation of a novel biosynthetic pathway requires a multi-faceted approach combining enzymology, analytical chemistry, and molecular biology. Below are detailed, generalized methodologies for key experiments required to validate the proposed pathway for this compound.

Protocol for Identification of Pathway Intermediates by LC-MS/MS

This protocol is designed for the extraction and analysis of carbazole alkaloids from Clausena tissues to identify putative intermediates.

Objective: To identify and quantify this compound and its potential precursors in plant extracts.

Materials:

-

Clausena leaf, stem, or root tissue, flash-frozen in liquid nitrogen.

-

Methanol (B129727) (LC-MS grade), Ethyl acetate (B1210297) (HPLC grade).

-

Formic acid (LC-MS grade).

-

Deionized water (18.2 MΩ·cm).

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

Centrifuge, rotary evaporator, vortex mixer.

-

LC-MS/MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole MS).

Procedure:

-

Extraction:

-

Grind 100 mg of frozen tissue to a fine powder under liquid nitrogen.

-

Add 2 mL of methanol, vortex vigorously for 1 minute.

-

Sonicate the sample for 20 minutes in a water bath.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Re-extract the pellet with another 2 mL of methanol and combine the supernatants.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

-

Sample Clean-up (SPE):

-

Reconstitute the dried extract in 500 µL of 10% methanol.

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the reconstituted sample onto the cartridge.

-

Wash with 3 mL of 20% methanol to remove polar impurities.

-

Elute the carbazole alkaloids with 3 mL of 90% methanol.

-

Dry the eluate and reconstitute in 200 µL of 50% methanol for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions (Positive ESI mode):

-

Scan Mode: Full scan (m/z 100-1000) for discovery of intermediates and targeted MS/MS (Multiple Reaction Monitoring - MRM) for quantification.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Collision Energy: Optimize for each putative intermediate and this compound.

-

-

Workflow Diagram:

Caption: Workflow for the extraction and analysis of carbazole alkaloids.

Protocol for In Vitro Assay of Aromatic Prenyltransferase Activity

This protocol describes a method to test for the key prenylation step in the proposed pathway using cell-free protein extracts.

Objective: To detect the enzymatic conversion of 3-methylcarbazole to a prenylated derivative.

Materials:

-

Young Clausena leaves (metabolically active tissue).

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol, 5 mM DTT, 1% (w/v) PVPP.

-

Substrates: 3-methylcarbazole (dissolved in DMSO), Dimethylallyl pyrophosphate (DMAPP).

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM DTT.

-

Stop Solution: Ethyl acetate.

-

Bradford reagent for protein quantification.

Procedure:

-

Preparation of Cell-Free Extract:

-

Homogenize 1 g of young leaves in 3 mL of ice-cold Extraction Buffer using a pre-chilled mortar and pestle.

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (this is the crude enzyme extract).

-

Determine the total protein concentration using the Bradford assay.

-

-

Enzyme Assay:

-

Set up the reaction mixture in a 1.5 mL microfuge tube:

-

80 µL Reaction Buffer.

-

10 µL of crude enzyme extract (~50-100 µg total protein).

-

5 µL of 10 mM 3-methylcarbazole (final concentration 0.5 mM).

-

5 µL of 10 mM DMAPP (final concentration 0.5 mM).

-

-

Set up a negative control reaction by boiling the enzyme extract for 10 minutes before adding it to the reaction.

-

Incubate the reactions at 30°C for 1-2 hours.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding 200 µL of ethyl acetate. Vortex vigorously for 30 seconds.

-

Centrifuge at 5,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the residue in 50 µL of methanol.

-

Analyze 10 µL of the reconstituted sample by HPLC or LC-MS, comparing the chromatograms of the active reaction and the boiled-enzyme control to identify new product peaks.

-

Conclusion and Future Outlook

The biosynthesis of this compound in Clausena species represents an intriguing area of plant biochemistry that is ripe for discovery. The proposed pathway, originating from the shikimate pathway and involving key prenylation and cyclization steps, provides a robust framework for future research. The immediate challenges lie in the identification and characterization of the specific enzymes—the putative carbazole synthase, the aromatic prenyltransferase, and the oxidative cyclase—that catalyze these transformations.

The experimental protocols outlined in this guide offer a clear path forward for researchers to test this hypothesis, identify pathway intermediates, and assay for key enzymatic activities. The successful elucidation of this pathway, aided by the available genome of Clausena lansium, will not only deepen our fundamental understanding of alkaloid biosynthesis but also pave the way for metabolic engineering approaches.[8] By transferring the identified genes into microbial hosts like Saccharomyces cerevisiae or Escherichia coli, it may be possible to develop sustainable and scalable bioproduction platforms for this compound and its derivatives, unlocking their full potential for drug development and other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity of Mahanimbine from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Heptaphylline: A Technical Guide to its Physical, Chemical, and Biological Properties

Heptaphylline is a naturally occurring carbazole (B46965) alkaloid predominantly isolated from plants of the Clausena genus, such as Clausena heptaphylla and Clausena harmandiana.[1][2] This compound has garnered significant interest within the scientific community, particularly for its potential anticancer properties.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visual representation of its known mechanisms of action.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its isolation, characterization, and application in research. These properties are summarized in the tables below.

Physical Properties

| Property | Value | Source |

| Physical Description | Solid | [1] |

| Melting Point | 171 - 172 °C | [1] |

| Boiling Point | Not Available | |

| Water Solubility | 0.037 mg/L @ 25 °C (estimated) | |

| Density | Not Available |

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇NO₂ | [1] |

| Molecular Weight | 279.3 g/mol | [2] |

| IUPAC Name | 2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde | [1] |

| InChI | InChI=1S/C18H17NO2/c1-11(2)7-8-14-17-15(9-12(10-20)18(14)21)13-5-3-4-6-16(13)19-17/h3-7,9-10,19,21H,8H2,1-2H3 | |

| InChIKey | ICYHRFZZQCYWNF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C | |

| pKa (Strongest Acidic) | 7.88 (predicted) | |

| pKa (Strongest Basic) | -6.1 (predicted) | |

| CAS Number | 17750-35-5 | [2] |

Spectral Data

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound.

| Technique | Key Features |

| UV-Visible (UV-Vis) | Absorption bands are expected due to the conjugated carbazole system.[3] The exact λmax depends on the solvent. |

| Infrared (IR) | Characteristic peaks for O-H (hydroxyl), N-H (amine), C=O (aldehyde), C=C (aromatic and alkene), and C-H bonds are observed.[4] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon environments, confirming the carbazole core, prenyl side chain, and aldehyde and hydroxyl functional groups.[5][6][7] |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak, which confirms the molecular weight, and fragmentation patterns that provide structural information.[8][9] |

Experimental Protocols

The following sections detail common experimental methodologies used in the study of this compound.

Isolation from Natural Sources

This compound is typically isolated from the leaves, stems, or roots of Clausena species. A general protocol is as follows:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or chloroform, often using a Soxhlet apparatus.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing this compound is further purified using chromatographic techniques. This often involves multiple steps:

-

Column Chromatography: The extract is passed through a silica (B1680970) gel column and eluted with a gradient of solvents (e.g., hexane and ethyl acetate) to separate different compounds.

-

Preparative Thin-Layer Chromatography (TLC): For final purification, preparative TLC may be used.

-

-

Crystallization: The purified this compound is often crystallized from a suitable solvent to obtain a pure solid.

-

Characterization: The identity and purity of the isolated this compound are confirmed using spectroscopic methods (NMR, MS, IR, and UV-Vis).

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of this compound on cancer cell lines.[10][11][12]

-

Cell Seeding: Cancer cells (e.g., PANC-1 pancreatic cancer cells or HT-29 colon adenocarcinoma cells) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10][13]

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, typically DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.[10][13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

-

Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[10][13]

-

Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[10]

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Immunoblotting (Western Blot) Protocol

Immunoblotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.[14][15]

-

Cell Lysis: After treating cells with this compound for the desired time, the cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors. The cell lysate is scraped and collected.[14][16]

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal protein loading.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with SDS-PAGE sample buffer, heated to denature the proteins, and then loaded onto a polyacrylamide gel. The proteins are separated by size via gel electrophoresis.[17]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[17]

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, LC3B) overnight at 4°C with gentle agitation.[18]

-

Secondary Antibody Incubation: The membrane is washed several times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[18]

-

Detection: After further washing, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imaging system.[15]

-

Analysis: The intensity of the bands is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its anticancer effects primarily through the induction of apoptosis (programmed cell death) and autophagy.[2]

Induction of Apoptosis

This compound induces apoptosis in various cancer cell lines, including colon and pancreatic cancer cells.[2] The proposed mechanism involves the modulation of the intrinsic apoptotic pathway and the inhibition of pro-survival signaling.

References

- 1. This compound | C18H17NO2 | CID 5318015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|Carbazole Alkaloid|17750-35-5 [benchchem.com]

- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. Mass spectrometry data on specialized metabolome of medicinal plants used in East Asian traditional medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bds.berkeley.edu [bds.berkeley.edu]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. ulab360.com [ulab360.com]

- 15. protocols.io [protocols.io]

- 16. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. General Immunoblotting Protocol | Rockland [rockland.com]

discovery and isolation of Heptaphylline from Clausena heptaphylla

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaphylline, a carbazole (B46965) alkaloid first identified in Clausena heptaphylla, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction from Clausena heptaphylla and summarizes its key physicochemical and bioactivity data. Furthermore, this document elucidates the molecular pathways through which this compound exerts its biological effects, offering valuable insights for researchers and professionals in drug development.

Introduction

Clausena heptaphylla (Roxb.) Wight & Arn., a plant belonging to the Rutaceae family, has a history of use in traditional medicine.[1] Phytochemical investigations of this plant have led to the isolation of various secondary metabolites, including carbazole alkaloids.[2][3] Among these, this compound has emerged as a compound of significant interest due to its demonstrated biological activities. This guide serves as a comprehensive resource on the discovery and isolation of this promising natural product.

Discovery of this compound

This compound, with the chemical formula C₁₈H₁₇NO₂, was first isolated from the roots of Clausena heptaphylla.[2] Subsequent studies have also identified its presence in other Clausena species, such as Clausena harmandiana. The initial structural elucidation was achieved through spectral and chemical analysis, and its structure was later confirmed by synthesis.[2]

Experimental Protocols: Isolation of this compound

The isolation of this compound from Clausena heptaphylla typically involves solvent extraction followed by chromatographic purification. The following protocol is a composite of established methodologies for the isolation of carbazole alkaloids from Clausena species.

3.1. Plant Material Collection and Preparation

-

Collection: The roots of Clausena heptaphylla are collected and authenticated.

-

Cleaning and Drying: The collected roots are thoroughly washed with water to remove soil and debris, then air-dried in the shade for several weeks until completely dry.

-

Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient extraction.

3.2. Extraction

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol (B129727) at room temperature for a period of several days to weeks. This process is often repeated multiple times to ensure complete extraction of the desired compounds.

-

Concentration: The resulting methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.3. Chromatographic Purification

-

Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent such as hexane (B92381) to create a slurry and ensure uniform packing.

-

Sample Loading: The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with hexane and gradually introduces a more polar solvent like ethyl acetate (B1210297) or chloroform, followed by methanol. The fractions are collected sequentially.

-

Note on Solvent Systems: While a definitive single solvent system for this compound is not universally cited, gradient elution with solvent systems such as hexane-ethyl acetate, chloroform-methanol, or n-butanol:glacial acetic acid:water have been used for the separation of constituents from Clausena extracts. The optimal gradient will depend on the specific extract and column characteristics.

-

-

Fraction Analysis: Each collected fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of compounds. Fractions with similar TLC profiles are pooled together.

-

Final Purification: The fractions containing this compound are further purified by repeated column chromatography or by preparative TLC to yield the pure compound.

Data Presentation

4.1. Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇NO₂ | |

| Molecular Weight | 279.34 g/mol | |

| Appearance | Solid | |

| Melting Point | 171-172 °C | |

| IUPAC Name | 2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |

4.2. Spectroscopic Data of this compound

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| ¹H NMR (Acetone-d₆) | ¹³C NMR (Acetone-d₆) |

| Data not available in a structured format in the search results. | A comprehensive list of chemical shifts is available on spectral databases such as SpectraBase.[4][5] |

| Mass Spectrometry |

| Specific mass spectral data for the non-deuterated compound is not detailed in the provided search results, though a GC-MS spectrum of this compound-D2 is available on SpectraBase.[6] |

4.3. Bioactivity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PANC-1 | Pancreatic Cancer | 12 | |

| HT-29 | Colon Adenocarcinoma | 46.72 (48h) |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the Isolation of this compound.

This compound-Induced Apoptosis Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Carbazole alkaloid with antimicrobial activity from Clausena heptaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of stability statistics in the selection of Clausena heptaphylla (Roxb.) Wight & Arn for novel anethole rich strain (Jor Lab CH-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of Heptaphylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Heptaphylline, a carbazole (B46965) alkaloid with potential therapeutic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification, characterization, and the quality control of any potential drug product. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy provides detailed information about the proton environments in the molecule. The data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 11.21 | s | 1H | OH | |

| 10.21 | s | 1H | CHO | |

| 8.32 | s | 1H | H-4 | |

| 8.10 | d | 8.0 | 1H | H-5 |

| 7.25-7.45 | m | 3H | H-6, H-7, H-8 | |

| 5.40 | t | 7.0 | 1H | H-2' |

| 3.70 | d | 7.0 | 2H | H-1' |

| 1.90 | s | 3H | H-4' | |

| 1.78 | s | 3H | H-5' |

¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The data for this compound, acquired in deuterated chloroform (CDCl₃) at 75 MHz, is presented below.

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 192.5 | CHO |

| 162.1 | C-2 |

| 141.6 | C-4a |

| 139.8 | C-8a |

| 134.1 | C-3' |

| 126.4 | C-5 |

| 124.7 | C-7 |

| 122.8 | C-1 |

| 121.2 | C-2' |

| 120.4 | C-6 |

| 118.8 | C-3 |

| 112.5 | C-4 |

| 111.0 | C-8 |

| 110.8 | C-5a |

| 25.9 | C-4' |

| 22.0 | C-1' |

| 18.2 | C-5' |

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule. The key IR absorptions for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3420 | Strong, Broad | O-H Stretch |

| 3300 | Medium | N-H Stretch |

| 2920 | Medium | C-H Stretch (Aliphatic) |

| 1640 | Strong | C=O Stretch (Aldehyde) |

| 1600, 1470 | Medium | C=C Stretch (Aromatic) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron impact mass spectrometry (EI-MS) data for this compound is presented below.

| m/z | Relative Intensity (%) | Assignment |

| 279 | 60 | [M]⁺ |

| 264 | 100 | [M-CH₃]⁺ |

| 224 | 40 | [M-C₄H₇]⁺ |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, the data was acquired using a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was used.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was obtained using an electron impact (EI) mass spectrometer. The sample was introduced via a direct insertion probe, and the ionization energy was set to 70 eV. The mass analyzer was scanned over a range of m/z values to detect the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

A Technical Guide to the Biological Activity of Crude Extracts Containing Heptaphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaphylline is a carbazole (B46965) alkaloid, a class of nitrogen-containing heterocyclic compounds, recognized for its significant biological activities. It is predominantly isolated from plants of the Rutaceae family, which are widely distributed in Southeast Asia and have a long history of use in traditional medicine. Notably, species such as Clausena harmandiana, Clausena anisata, and Glycosmis pentaphylla are known sources of this compound and related alkaloids.[1][2][3] The therapeutic potential of these plants for treating ailments like headaches, stomachaches, and various inflammatory conditions has prompted scientific investigation into their constituent compounds.[4][5] This document provides a comprehensive technical overview of the biological activities of crude extracts containing this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, with detailed experimental protocols and an analysis of its mechanisms of action.

Biological Activities of this compound-Containing Extracts

Crude extracts from plants containing this compound, as well as the isolated compound itself, exhibit a range of pharmacological effects. These bioactivities are attributed to the complex mixture of phytochemicals, including alkaloids, coumarins, and flavonoids, present in the extracts.[3][6][7]

Anticancer and Cytotoxic Activity

This compound has demonstrated potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines. Research indicates that it can inhibit the growth of pancreatic, colon, and bladder cancer cells, often with greater efficacy than against normal, non-cancerous cell lines.[8] For instance, this compound showed a significantly lower IC50 value against PANC1 pancreatic cancer cells compared to normal H6c7 pancreatic ductal cells, highlighting its potential for targeted cancer therapy.[8] Furthermore, synthetic derivatives of this compound have been developed that show even stronger cytotoxicity against cell lines like NCI-H187 (small cell lung cancer) and KB (oral cancer), in some cases surpassing the efficacy of standard chemotherapeutic drugs like ellipticine.

Antimicrobial Activity

The traditional use of plants like Clausena anisata for treating infectious diseases is supported by modern scientific studies.[1][6] this compound isolated from this plant has been shown to possess antimalarial properties, exhibiting activity against the trophozoite, schizont, and gametocyte stages of Plasmodium falciparum, the parasite responsible for malaria in humans.[1] While broad antimicrobial data for this compound-specific crude extracts is still emerging, the essential oils and various extracts from Clausena anisata have demonstrated significant antibacterial and antifungal properties, which are attributed to their rich phytochemical composition.[7][9]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases, including cancer. Crude extracts from Clausena anisata have been found to possess considerable anti-inflammatory effects.[7] Similarly, extracts of Glycosmis pentaphylla have shown excellent antioxidant capacity, primarily measured by their ability to scavenge free radicals in DPPH and ABTS assays. This antioxidant activity is often linked to the presence of phenolic and flavonoid compounds in the extracts, which work alongside alkaloids like this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the cytotoxic and antimalarial activities of this compound.

Table 1: Cytotoxicity of this compound and Its Derivatives

| Compound/Extract | Cell Line | Activity | IC50 Value | Source(s) |

|---|---|---|---|---|

| This compound | PANC1 (Pancreatic Cancer) | Proliferation Inhibition | 12 µM | [8] |

| This compound | H6c7 (Normal Pancreatic) | Proliferation Inhibition | ~96 µM | [8] |

| This compound | RT4 (Bladder Cancer) | Proliferation Inhibition | 25 µM | [8] |

| This compound | Hs172.T (Normal Bladder) | Proliferation Inhibition | 95 µM | [8] |

| This compound | HT-29 (Colon Cancer) | Proliferation Inhibition | 46.72 µM (at 48h) | [10] |

| This compound Derivative (Ih) | NCI-H187 (Lung Cancer) | Cytotoxicity | 0.02 µM | |

| This compound Derivative (Ih) | KB (Oral Cancer) | Cytotoxicity | 0.17 µM |

| this compound Derivative (Ih) | Vero (Normal Kidney) | Cytotoxicity | 66.01 µM | |

Table 2: Antimalarial Activity of this compound

| Compound | Parasite Stage | Activity | IC50 Value (µM) | Source(s) |

|---|---|---|---|---|

| This compound | Trophozoites | Trophozoitocidal | 1.57 - 26.92 | [1] |

| This compound | Schizonts | Schizonticidal | 1.57 - 26.92 | [1] |

| This compound | Gametocytes | Gametocytocidal | 1.57 - 26.92 | [1] |

| Artesunate (Standard) | All Stages | - | 0.00024 - 0.0070 |[1] |

Mechanisms of Action

This compound exerts its biological effects through the modulation of several critical cellular signaling pathways.

Induction of Apoptosis and Autophagy

A primary mechanism for this compound's anticancer effect is the induction of programmed cell death, or apoptosis. In pancreatic and colon cancer cells, this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][8][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, causing the release of cytochrome c into the cytoplasm.[8] This event triggers a caspase cascade, activating key executioner enzymes like caspase-3 and caspase-9, which then cleave essential cellular proteins like PARP, ultimately leading to cell death.[8][10][11]

In addition to apoptosis, this compound has been shown to induce autophagy in pancreatic cancer cells, as evidenced by an increased expression of the markers LC3B-II and Beclin-1.[8][11] Autophagy is a cellular process of self-degradation that can either promote survival or contribute to cell death, and its induction by this compound appears to be part of its antiproliferative mechanism.

Inhibition of Proliferation and Metastasis

This compound also targets signaling pathways that are crucial for cancer cell survival and proliferation. It has been found to inhibit the activation of the NF-κB/p65 pathway by suppressing its upstream regulators, Akt and IKKα.[4][5] The NF-κB pathway is a key regulator of genes involved in inflammation, immunity, and cell survival, and its inhibition can sensitize cancer cells to apoptosis.[4] Additionally, this compound has been shown to inhibit the β-catenin signaling pathway in bladder cancer cells and to suppress the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion.[8]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section outlines the core methodologies used to assess the biological activities of this compound-containing extracts.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][10]

-

Cell Seeding: Plate cancer cells (e.g., PANC1, HT-29) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.

-

Treatment: Treat the cells with various concentrations of the crude extract or this compound (e.g., 0-160 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8][10]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using dose-response curve analysis.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture and treat cells with the desired concentrations of the extract or compound for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Antimicrobial Susceptibility Test (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to approximately 5x10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[13]

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the crude extract or compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no extract) and a negative control (broth with extract, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the extract in which no visible turbidity (bacterial growth) is observed.

Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of an extract to donate hydrogen atoms or electrons to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[14]

-

Sample Preparation: Prepare various concentrations of the plant extract in a suitable solvent (e.g., ethanol, methanol).

-

Reaction Mixture: Add the extract solution to a solution of DPPH in the same solvent. The final concentration of DPPH is typically between 0.1 and 0.2 mM.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. An IC50 value can be calculated, representing the concentration of the extract required to scavenge 50% of the DPPH radicals.

Conclusion

This compound, both as a pure compound and as a key constituent of various plant extracts, exhibits a compelling range of biological activities with significant therapeutic potential. Its pronounced cytotoxic effects against multiple cancer cell lines are mediated through the induction of apoptosis and autophagy, as well as the inhibition of critical pro-survival signaling pathways like Akt/NF-κB. Furthermore, its demonstrated antimalarial activity and the general anti-inflammatory and antioxidant properties of its source plants underscore its potential as a lead molecule for drug development. The detailed protocols provided herein offer a standardized framework for the continued investigation and validation of these activities. Future research should focus on bioassay-guided fractionation of crude extracts to identify other synergistic compounds, in vivo efficacy studies, and the development of novel synthetic derivatives with improved potency and selectivity.

References

- 1. Anti-malarial activity of the alkaloid, this compound, and the furanocoumarin, imperatorin, from Clausena anisata against human Plasmodium falciparum malaria parasites: ex vivo trophozoitocidal, schizonticidal and gametocytocidal approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. journal.waocp.org [journal.waocp.org]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Antibacterial and antioxidant properties of crude extract, fractions and compounds from the stem bark of Polyscias fulva Hiern (Araliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of in vitro anti-oxidant and anti-inflammatory activities of Korean and Chinese Lonicera caerulea - PMC [pmc.ncbi.nlm.nih.gov]

Heptaphylline's Apoptotic Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Heptaphylline, a carbazole (B46965) alkaloid derived from the medicinal plant Clausena harmandiana, has emerged as a compound of interest in oncology research.[1][2] Studies across various cancer cell lines, including colon, bladder, and pancreatic cancer, have demonstrated its potential to suppress cancer cell proliferation and migration primarily through the induction of programmed cell death, or apoptosis.[3] This technical guide provides an in-depth exploration of the core molecular mechanisms by which this compound exerts its apoptotic effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism: Multi-Faceted Induction of Apoptosis

This compound's primary anticancer activity is rooted in its ability to trigger apoptosis through a combination of activating intrinsic cell death pathways and inhibiting key pro-survival signals. This dual approach ensures a robust and effective termination of cancer cells. The core mechanisms involve the modulation of the Bcl-2 family of proteins to initiate the mitochondrial apoptosis pathway and the suppression of the Akt/NF-κB signaling axis, which is frequently dysregulated in cancer to promote cell survival.

Activation of the Intrinsic (Mitochondrial) Apoptosis Pathway

This compound directly engages the mitochondrial pathway of apoptosis, a critical intrinsic cell death cascade. This is achieved by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

-

Upregulation of Pro-Apoptotic Proteins: this compound treatment leads to the activation of pro-apoptotic BH3-only protein Bid and the effector proteins Bak and Bax.[1][2][4][5] The activation of Bid (often cleaved to tBid) and the subsequent activation of Bak and Bax are crucial steps that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, this compound suppresses the expression of several key anti-apoptotic proteins, including Bcl-2, Bcl-xL, X-linked inhibitor-of-apoptosis protein (XIAP), and survivin.[1][2][5] This suppression removes the brakes on the apoptotic machinery, making the cell more susceptible to death signals.

-

Mitochondrial Events and Caspase Activation: The shift in the Bax/Bcl-2 ratio triggers the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Active caspase-9 then cleaves and activates effector caspase-3, which executes the final stages of apoptosis by cleaving critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[1][2][3][5]

Inhibition of Pro-Survival Signaling Pathways

A key aspect of this compound's mechanism is its ability to shut down critical signaling pathways that cancer cells hijack to ensure their survival and proliferation.

-

Akt/NF-κB Pathway: In human colon adenocarcinoma cells, this compound has been shown to inhibit the phosphorylation and activation of Akt and IKKα.[1][2] This prevents the activation of the transcription factor NF-κB/p65, a master regulator of genes involved in inflammation, immunity, and cell survival, including several anti-apoptotic proteins.[1][5] By inhibiting the Akt/NF-κB axis, this compound further sensitizes cancer cells to apoptosis. One study noted that this compound did not affect JNK or Erk phosphorylation, suggesting a degree of specificity in its kinase inhibition profile.[5]

-

β-catenin Signaling Pathway: In studies on human bladder cancer cells, this compound was also found to block the β-catenin signaling pathway, another important pathway often dysregulated in cancer that contributes to cell proliferation and migration.[3]

Induction of Autophagy

In addition to apoptosis, this compound has been observed to induce autophagy in both bladder and pancreatic cancer cells.[3] This is evidenced by an increase in the expression of key autophagy markers such as LC3, Atg5, Atg7, and Beclin-1, and a decrease in p62 expression.[3] While autophagy can sometimes act as a survival mechanism, in this context, it appears to contribute to or be associated with the overall cell death process initiated by this compound.

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound have been quantified across several studies. The half-maximal inhibitory concentration (IC50) values highlight its potency against cancer cells, with significantly less toxicity towards normal cells.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| HT-29 | Colon Adenocarcinoma | 60.67 µM | 24 hours | [5] |

| HT-29 | Colon Adenocarcinoma | 46.72 µM | 48 hours | [5] |

| RT4 | Bladder Cancer | 25 µM | Not Specified | [3] |

| PANC1 | Pancreatic Cancer | 12 µM | Not Specified | |

| Hs172.T | Normal Cells | 95 µM | Not Specified | [3] |

| H6c7 | Normal Pancreatic Ductal Cells | ~96 µM | Not Specified |

Table 2: Summary of this compound's Effect on Key Apoptosis-Related Proteins

| Protein | Function | Effect of this compound | Cancer Type(s) | Reference(s) |

| Pro-Apoptotic | ||||

| Bid | Initiator | Activation | Colon | [1][2][5] |

| Bak | Effector | Activation | Colon | [1][2][5] |

| Bax | Effector | Increased Expression | Bladder, Pancreatic | [3] |

| Anti-Apoptotic | ||||

| Bcl-2 | Inhibitor | Decreased Expression | Bladder, Pancreatic | [3] |

| Bcl-xL | Inhibitor | Suppression | Colon | [1][2][5] |

| XIAP | Inhibitor | Suppression | Colon | [1][2][5] |

| Survivin | Inhibitor | Suppression | Colon | [1][2][5] |

| Caspase Cascade | ||||

| Cleaved Caspase-9 | Initiator | Increased Levels | Bladder, Pancreatic | [3] |

| Cleaved Caspase-3 | Effector | Increased Levels | Colon, Bladder, Pancreatic | [1][3][5] |

| Cleaved PARP | Substrate | Increased Levels | Colon, Bladder, Pancreatic | [1][3][5] |

| Survival Pathways | ||||

| p-Akt | Pro-survival Kinase | Decreased Levels | Colon | [1][5] |

| p-NF-κB/p65 | Transcription Factor | Decreased Levels | Colon | [1][5] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently used to elucidate the mechanism of this compound-induced apoptosis.

References

- 1. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses the proliferation and migration of human bladder cancer cells via induction of intrinsic apoptosis, autophagy and inhibition of β-catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journal.waocp.org [journal.waocp.org]

Heptaphylline as a Plant Metabolite: A Technical Guide for Researchers

Abstract

Heptaphylline is a naturally occurring carbazole (B46965) alkaloid predominantly found in plant species of the Rutaceae family, particularly within the Clausena and Murraya genera. As a secondary metabolite, it is not involved in the primary growth and development of the plant but is believed to play a crucial role in defense mechanisms against biotic and abiotic stresses. This technical guide provides an in-depth overview of this compound's role as a plant metabolite, detailing its proposed biosynthesis, regulation, and distribution. Furthermore, it supplies comprehensive experimental protocols for its extraction, quantification, and bioactivity assessment, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₁₈H₁₇NO₂) is a member of the carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic aromatic structure.[1] First isolated from species such as Clausena heptaphylla, this metabolite has garnered significant scientific interest due to its wide range of pharmacological activities, most notably its potent anticancer properties.[2] In plants, this compound functions as a phytoalexin—a substance produced in response to external stressors like pathogens or UV radiation, forming a key part of the plant's innate immune system. Understanding its biosynthesis, regulation, and function within the plant is critical for harnessing its therapeutic potential and for the potential metabolic engineering of high-yield plant varieties or microbial systems. This guide consolidates the current knowledge on this compound from a phytochemical perspective.

Biosynthesis and Regulation in Plants

The complete enzymatic pathway for this compound biosynthesis has not been fully elucidated; however, a proposed pathway has been inferred based on its chemical structure and analogous pathways for other carbazole alkaloids.[2]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to originate from two primary metabolic pathways:

-

Shikimate Pathway: Provides the core carbazole ring system, likely derived from an indole (B1671886) derivative such as tryptophan.[2]

-

Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway: Supplies the isoprenoid precursor, dimethylallyl pyrophosphate (DMAPP), which forms the prenyl side chain.[2]

The key intermediate is 3-methylcarbazole, a common precursor for many phyto-carbazoles.[2][3] The conversion of this precursor to this compound involves two critical enzymatic steps:

-

Oxidation: The methyl group at the C-3 position is oxidized to a formyl group (-CHO). This reaction is typically catalyzed by oxidoreductase enzymes, such as cytochrome P450 monooxygenases.[2]

-

Prenylation: A prenyl group (from DMAPP) is attached to the carbazole nucleus. This step is catalyzed by prenyltransferase enzymes.[2]

Regulation by Environmental Stress

The production of carbazole alkaloids, like many secondary metabolites, is often induced by environmental stress, suggesting they function as phytoalexins. Studies on the related genus Glycosmis have shown that the accumulation of carbazole alkaloids is triggered by wounding, UV irradiation, and fungal infection (e.g., Botrytis cinerea).[4][5] This stress-induced accumulation is a defense response, with the alkaloids exhibiting strong antifungal properties.[4]

This response is mediated by complex plant signaling pathways, primarily involving the phytohormones Jasmonic Acid (JA) and Salicylic Acid (SA).[6][7] A perceived threat (e.g., pathogen attack) triggers a signaling cascade that leads to the activation of transcription factors (e.g., MYC2, WRKYs), which in turn upregulate the expression of genes encoding the biosynthetic enzymes required for alkaloid production.[1][6]

Distribution and Quantification in Plants

This compound has been isolated from various parts of several plant species within the Rutaceae family. It is commonly found in the roots, root bark, stems, and leaves of plants such as Clausena excavata, Clausena heptaphylla, and Clausena harmandiana.[1][8][9]

While specific quantitative yield data for this compound is sparse in the available literature, data for co-occurring carbazole alkaloids from the related species Murraya koenigii provide a proxy for the typical yields that can be expected from plant tissues.

Table 1: Yield of Carbazole Alkaloids from Plant Sources

| Alkaloid | Plant Species | Plant Part | Yield (% of dry weight) | Reference |

| Mahanine | Murraya koenigii | Leaves | 0.40% | [10] |

| Mahanimbicine | Murraya koenigii | Leaves | 0.24% | [10] |

| Mahanimbine | Murraya koenigii | Leaves | 0.66% | [10] |

| This compound | Clausena excavata | Roots | Not Reported | [11] |

| This compound | Clausena harmandiana | Leaves | Not Reported | [1] |